molecular formula C11H6ClF3N2OS B10977460 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

Cat. No.: B10977460
M. Wt: 306.69 g/mol
InChI Key: HWBCRPUYUJXHAS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a trifluoroacetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide involves the inhibition of key enzymes and proteins in microorganisms and cancer cells. The compound targets specific molecular pathways, such as the inhibition of DNA synthesis and cell division, leading to cell death. The trifluoroacetamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

What sets this compound apart is its trifluoroacetamide group, which enhances its biological activity and makes it more effective in penetrating cell membranes compared to other thiazole derivatives .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H9_9ClN6_6S
  • Molecular Weight : 304.758 g/mol
  • Density : 1.544 g/cm³
  • Boiling Point : 595.2 °C at 760 mmHg
  • Flash Point : 313.8 °C

These properties suggest a stable compound with potential for various applications in biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. The thiazole ring structure is particularly effective in binding to active sites of enzymes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, although specific data on its efficacy against various pathogens is still emerging.
  • Cytotoxic Effects : Research indicates that compounds with similar structures can induce cytotoxicity in cancer cell lines, suggesting potential use in cancer therapeutics.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial efficacy of thiazole derivatives against several bacterial strains. While specific data for this compound is limited, related compounds have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
This compoundTBDTBD

Cytotoxicity Studies

In vitro studies on structurally similar thiazole compounds have revealed significant cytotoxic effects on various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound CDAN-G (Pancreatic Cancer)5.0
This compoundTBDTBD

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study focusing on thiazole derivatives found that compounds with a chlorophenyl group exhibited enhanced anticancer activity compared to their non-substituted counterparts. This suggests that this compound may similarly benefit from such substitutions.
  • In Silico Studies : Molecular docking simulations have indicated that the compound may effectively bind to targets involved in cancer progression and bacterial resistance mechanisms.

Properties

Molecular Formula

C11H6ClF3N2OS

Molecular Weight

306.69 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H6ClF3N2OS/c12-7-3-1-6(2-4-7)8-5-19-10(16-8)17-9(18)11(13,14)15/h1-5H,(H,16,17,18)

InChI Key

HWBCRPUYUJXHAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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